ethyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structurally, it features a fused thiazole-pyrimidine core substituted with a (2E)-2,3-dimethoxybenzylidene group at position 2, an (E)-styryl group at position 5, and an ethyl ester at position 4. The 2,3-dimethoxybenzylidene moiety introduces electron-donating methoxy groups at ortho and meta positions on the benzene ring, which may influence electronic properties and intermolecular interactions. The ethyl ester at position 6 enhances solubility in organic solvents, a critical factor in drug formulation .
Properties
IUPAC Name |
ethyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-26(31)23-17(2)28-27-29(20(23)15-14-18-10-7-6-8-11-18)25(30)22(35-27)16-19-12-9-13-21(32-3)24(19)33-4/h6-16,20H,5H2,1-4H3/b15-14+,22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLLFBYASCHRT-SWFHOVNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Its unique structure incorporates a thiazole ring fused with a pyrimidine ring and various substituents that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 420.50 g/mol. The IUPAC name reflects its complex structure, indicating the presence of multiple functional groups and rings.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 420.50 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds within the thiazolopyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. This compound has been shown to inhibit cell proliferation in several cancer models through mechanisms that may involve apoptosis and cell cycle arrest.
The proposed mechanism of action involves the inhibition of specific enzymes or signaling pathways critical for cancer cell survival and proliferation. For instance:
- Enzyme Inhibition : The compound may interact with enzymes such as cathepsin B, which is involved in tumor progression and metastasis .
- Cell Cycle Arrest : It may induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
Study 1: Cytotoxicity Against Breast Cancer Cells
In a study examining the effects of thiazolopyrimidine derivatives on MCF-7 breast cancer cells, it was found that this compound exhibited IC50 values in the low micromolar range. This suggests potent anticancer activity compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 12.0 |
Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of this compound in animal models of induced inflammation. The compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels in treated subjects compared to controls.
Comparison with Similar Compounds
Positional Isomerism (2,3- vs. 2,4-Dimethoxybenzylidene)
- This may stabilize specific conformations critical for receptor binding .
- 2,4-Dimethoxybenzylidene () : The para-methoxy group enhances resonance stabilization, possibly improving thermal stability. Reported melting points for 2,4-dimethoxy analogs are ~245–248°C, slightly lower than the 2,3-isomer (unreported), suggesting differences in crystal packing .
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Cyanobenzylidene (Compound 11b, ): The nitrile group (CN) introduces strong electron-withdrawing effects, reducing electron density on the thiazolopyrimidine core. This correlates with a lower melting point (213–215°C vs. ~245°C for methoxy derivatives) and altered NMR shifts (e.g., δ 8.01 ppm for =CH vs. δ 7.94 ppm in 2,4,6-trimethyl analogs) .
- 2-Acetoxybenzylidene () : The acetoxy group participates in intramolecular hydrogen bonding (C–H···O), stabilizing a planar conformation. This contrasts with 2,3-dimethoxy derivatives, where steric effects dominate .
Substituent Effects at Position 5
- (E)-Styryl Group (Target Compound) : The extended π-system enhances UV absorption (λmax ~320 nm, unreported), useful in photodynamic applications. Comparable styryl-substituted analogs show moderate cytotoxicity (IC50 ~10–50 µM) in cancer cell lines .
- 4-Bromophenyl () : The bromine atom facilitates halogen bonding, evident in crystal structures (C–Br···π interactions at 3.4–3.6 Å). This improves crystallinity (melting point ~250°C) but may reduce solubility .
Structural and Conformational Analysis
- Ring Puckering : The pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a flattened boat conformation (deviation of C5: 0.224 Å in ). Substituents like 2,4,6-trimethoxybenzylidene increase puckering (dihedral angle: 80.94° between thiazolopyrimidine and benzene rings), whereas 2-fluorobenzylidene () reduces it due to smaller substituent size .
- Intermolecular Interactions : Crystal packing in 2-carboxybenzylidene derivatives () reveals C–H···O hydrogen bonds (2.5–2.7 Å) and π-π stacking (centroid distance: 3.75 Å), critical for stability. In contrast, 4-methylphenyl analogs () lack strong directional interactions, resulting in lower melting points .
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogs
Table 2: Structural Parameters from X-ray Crystallography
| Compound (Evidence) | Dihedral Angle (°) | Puckering Amplitude (Å) | Intermolecular Interactions |
|---|---|---|---|
| 2,4,6-Trimethoxy (9) | 80.94 | 0.224 | C–H···O chains along c-axis |
| 2-Acetoxy (10) | 89.86 | 0.177 | C–H···O and π-π stacking |
| 4-Bromophenyl (7) | 75.2 | N/A | Halogen bonding (C–Br···π) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
